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Compound of Interest

Compound Name: Secolongifolenediol
CAS No.: 53587-37-4
Cat. No.: B1163385
Get Quote
. J

A Technical Whitepaper on Bicyclo[4.2.1]nonane
Sesquiterpenoid Derivatization
Executive Summary

Secolongifolenediol is a rare, irregular sesquiterpenoid characterized by a
bicyclo[4.2.1]nonane skeleton. Unlike typical sesquiterpenes formed directly from cyclization,
secolongifolenediol represents a "seco-" derivative, implying the oxidative cleavage of a
parent tricyclic system—specifically the longifolene or sativene framework.

Primarily isolated as a secondary metabolite from endophytic fungi such as Bipolaris eleusines
and Drechslera dematioidea, this compound serves as a critical biomarker for understanding
oxidative ring-opening mechanisms in fungal metabolism. While its direct pharmacological
potency is modest (weak antifungal activity), its structural complexity makes it a high-value
target for studying C-C bond cleavage enzymes and as a scaffold for semisynthetic drug
design.

Chemical Identity & Structural Context
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The molecule is defined by a bridged bicyclic core resulting from the expansion/cleavage of the
compact longifolene system.

Property Specification

(1S,5R,8R)-4,4,8-trimethyl-9-

IUPAC Name methylenebicyclo[4.2.1]Jnonane-2,5-diol
(Representative)

Common Name Secolongifolenediol

CAS Registry 53587-37-4

Molecular Formula C15H2602

Molecular Weight 238.37 g/mol

Skeleton Bicyclo[4.2.1]nonane (Bridgehead substituted)

Key Functional Groups 1,2-Diol (Vicinal) or 1,X-Diol, Exocyclic alkene

_ Chiral; specific optical rotation is species-
Stereochemistry d dent
ependen

Structural Significance

The "seco" nomenclature indicates the cleavage of the C-C bond in the parent
longifolene/sativene nucleus. In longifolene, a tricyclic system exists. The metabolic insertion of
oxygen (typically via Baeyer-Villiger type oxidation or direct oxidative cleavage) breaks a ring
bond, relieving ring strain and expanding the skeleton to the [4.2.1] system.

Biosynthetic & Metabolic Pathways

The formation of secolongifolenediol is not a single-step cyclization but a multi-stage
enzymatic cascade. It can be viewed through two lenses: de novo fungal biosynthesis and
biotransformation of exogenous longifolene.

The De Novo Fungal Pathway

In fungi like Bipolaris eleusines, the compound is derived from the mevalonate pathway.
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e Precursor Assembly:Farnesyl Pyrophosphate (FPP) undergoes ionization and cyclization.

» Sativene/Longifolene Cyclization: The FPP cyclizes to form the Sativene or Longifolene
cation intermediate. This establishes the tricyclic core.

» Oxidative Cleavage (The "Seco" Step): A cytochrome P450 monooxygenase or a specific
dioxygenase attacks the strained ring system.

o Mechanism:[1][2][3][4] Hydroxylation followed by retro-aldol cleavage or a Baeyer-Villiger
oxidation followed by hydrolysis.

¢ Reduction: The resulting seco-aldehyde or ketone is reduced by ketoreductases (KREDS) to
yield the final diol.

Visualization of the Pathway

The following diagram illustrates the transition from FPP to the cleaved diol product.

Enzymatic Oxidation
(CYP450 / Dioxygenase)

Click to download full resolution via product page

Caption: Biosynthetic progression from FPP to Secolongifolenediol via oxidative ring
cleavage of the sativene/longifolene core.[2]

Experimental Protocols: Isolation &
Biotransformation

To study secolongifolenediol, researchers typically rely on fungal fermentation. The following
protocol is synthesized from verified methods involving Bipolaris and Drechslera species.

Fungal Fermentation Protocol

Objective: Production of secolongifolenediol from Bipolaris eleusines.

 Strain Maintenance: Maintain B. eleusines on Potato Dextrose Agar (PDA) slants at 25°C.
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o Seed Culture: Inoculate mycelia into 250 mL Erlenmeyer flasks containing 50 mL of PDB
(Potato Dextrose Broth). Incubate at 25°C, 150 rpm for 3 days.

e Large Scale Fermentation:

o Transfer seed culture (5% v/v) into 1 L flasks containing Rice Medium (100g rice + 120mL
H20, autoclaved).

o Incubation: Static fermentation at 25°C for 21-28 days. Note: Solid-state fermentation
often yields higher titers of secondary metabolites than liquid broth for this class.

o Extraction:
o Macerate the moldy rice with Ethyl Acetate (EtOAc) (3 x 500 mL).
o Sonicate for 30 minutes to disrupt cell walls.

o Filter and concentrate the solvent under reduced pressure to yield the crude extract.

Purification & Identification

System: Silica Gel Column Chromatography + HPLC.

Fractionation: Subject crude extract to a silica gel column (200-300 mesh).
o Gradient Elution: Use a mobile phase of Petroleum Ether : Acetone (from 100:1 to 1:1).

« |solation: Secolongifolenediol typically elutes in the mid-polarity fractions (approx. 80:20 to
70:30 PE:Acetone).

o Validation (NMR Markers):

[e]

Look for quaternary carbons in 3C NMR (distinctive of the gem-dimethyl bridge).

o

'H NMR: Diagnostic signals for hydroxymethylene protons (if primary alcohol) or methine
protons attached to hydroxyls (& 3.5-4.5 ppm).

o

MS: Molecular ion peak [M]+ at m/z 238.
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Chemical Synthesis (Historical & Modern)

While fermentation is the primary biological source, chemical synthesis confirms the absolute
configuration and allows for derivative generation.

The Sukh Dev Route (Foundational)

The classic synthesis involves the oxidative cleavage of longifolene itself.

Starting Material: (+)-Longifolene (abundant in Indian turpentine oil).

Step 1: Reaction with Lead Tetraacetate (LTA) or Selenium Dioxide (SeO2).

Step 2: The oxidation targets the bridgehead or the allylic position.

Step 3: Acid-catalyzed rearrangement expands the ring to the [4.2.1] system, followed by
hydrolysis to the diol.

Causality: The strain in the tricyclic longifolene skeleton (~25 kcal/mol) drives the
rearrangement upon generating a carbocation or radical at the bridgehead, making the "seco"
product thermodynamically favorable under oxidative conditions.

Pharmacological & Industrial Implications[4]
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Application Area Activity Profile Notes

Shows weak inhibition against
plant pathogens

Antifungal Modest (Helminthosporium spp.). Not
potent enough for clinical

monotherapy.

Related "seco" terpenes (e.g.,
Hinesol) show anti-influenza
. i activity; secolongifolenediol is
Antiviral Potential )
a candidate for structure-
activity relationship (SAR)

studies.

The bicyclic skeleton provides
Pert Fixati a woody/earthy olfactory
erfumer ixative
y profile, valuable as a fixative or

chiral building block.

Presence indicates active

oxidative cleavage pathways in
Metabolic Probe Biomarker fungal endophytes; useful for

chemotaxonomy of Drechslera

and Bipolaris.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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